

# Commercial Suppliers and Technical Guide for Seliciclib Carboxylic Acid-d7

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## Compound of Interest

Compound Name: *Seliciclib Carboxylic Acid-d7*

Cat. No.: *B15581282*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Seliciclib Carboxylic Acid-d7**, a deuterated internal standard for the primary metabolite of Seliciclib (R-roscovitine, CYC202). Seliciclib is a potent cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications. This document outlines the commercial suppliers, product specifications, relevant experimental protocols, and the underlying signaling pathways of the parent compound, Seliciclib.

## Commercial Suppliers

Several specialized chemical suppliers offer **Seliciclib Carboxylic Acid-d7** for research purposes. When sourcing this compound, it is crucial to obtain a batch-specific Certificate of Analysis (CoA) to ensure the quality and integrity of the material for your experiments.

Supplier	Website	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
MedChemExpress	--INVALID-LINK--	849108-26-5	C <sub>19</sub> H <sub>17</sub> D <sub>7</sub> N <sub>6</sub> O <sub>2</sub>	375.48
Clearsynth	--INVALID-LINK--	849108-26-5	C <sub>19</sub> H <sub>17</sub> D <sub>7</sub> N <sub>6</sub> O <sub>2</sub>	375.48
BDG Synthesis	--INVALID-LINK--	849108-26-5	C <sub>19</sub> H <sub>17</sub> D <sub>7</sub> N <sub>6</sub> O <sub>2</sub>	375.476
Cerilliant (from MilliporeSigma)	--INVALID-LINK--	849108-26-5	C <sub>19</sub> H <sub>17</sub> D <sub>7</sub> N <sub>6</sub> O <sub>2</sub>	375.47

## Technical Specifications

The quality of a deuterated internal standard is paramount for accurate and reproducible bioanalytical results. The following table summarizes typical quality control specifications for **Seliciclib Carboxylic Acid-d7**. Researchers should always refer to the supplier-provided CoA for lot-specific data.

Parameter	Typical Specification	Analytical Method	Purpose
Chemical Purity	≥98%	HPLC-UV	Ensures that the measured response is from the compound of interest and not from impurities.
Isotopic Purity (Deuterium Enrichment)	≥95%	Mass Spectrometry	Confirms the degree of deuterium incorporation and minimizes isotopic interference with the analyte.
Identity Confirmation	Conforms to structure	<sup>1</sup> H-NMR, Mass Spectrometry	Verifies the chemical structure of the compound.
Residual Solvents	To be specified in CoA	GC-MS	Quantifies any remaining solvents from the synthesis process.
Water Content	To be specified in CoA	Karl Fischer Titration	Determines the amount of water present, which can affect stability and accurate weighing.

## Experimental Protocols

**Seliciclib Carboxylic Acid-d7** is primarily used as an internal standard in pharmacokinetic and drug metabolism studies for the quantification of Seliciclib Carboxylic Acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

# Quantification of Seliciclib Carboxylic Acid in Plasma using LC-MS/MS

This protocol provides a general framework for the analysis. Specific parameters should be optimized for the instrumentation used.

## 3.1.1. Sample Preparation (Protein Precipitation)

- Thaw plasma samples (study samples, calibration standards, and quality controls) on ice.
- In a microcentrifuge tube, aliquot 100  $\mu$ L of plasma.
- Add 20  $\mu$ L of a working solution of **Seliciclib Carboxylic Acid-d7** in methanol (concentration to be optimized based on instrument response).
- Add 300  $\mu$ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at  $>10,000 \times g$  for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

## 3.1.2. LC-MS/MS Conditions

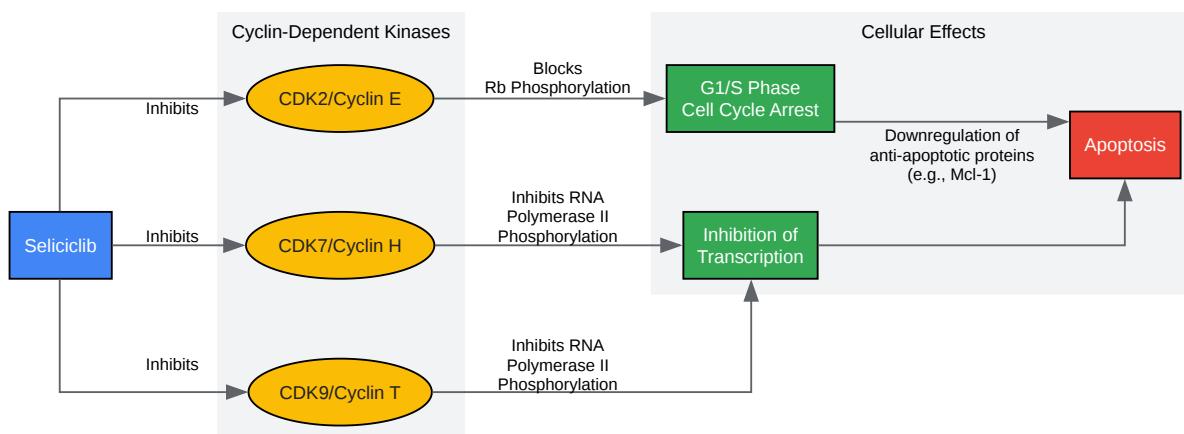
- LC System: UPLC or HPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:

- 0-0.5 min: 10% B
- 0.5-2.5 min: 10-90% B
- 2.5-3.0 min: 90% B
- 3.1-4.0 min: Re-equilibrate at 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: To be determined by direct infusion of Seliciclib Carboxylic Acid and **Seliciclib Carboxylic Acid-d7**.

## Signaling Pathways and Visualizations

Seliciclib, the parent compound of the measured metabolite, exerts its therapeutic effects by inhibiting several cyclin-dependent kinases (CDKs), primarily CDK2, CDK7, and CDK9. This inhibition disrupts the cell cycle and transcription, leading to apoptosis in cancer cells.[\[1\]](#)[\[2\]](#)

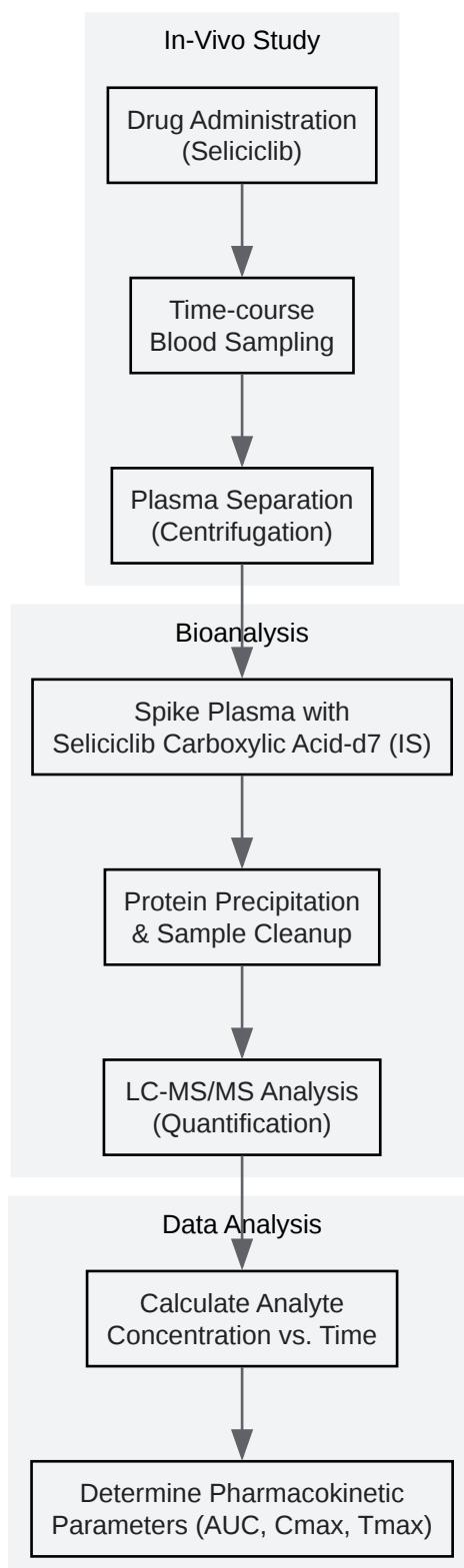
## Seliciclib Mechanism of Action



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Seliciclib's inhibition of CDKs and downstream effects.

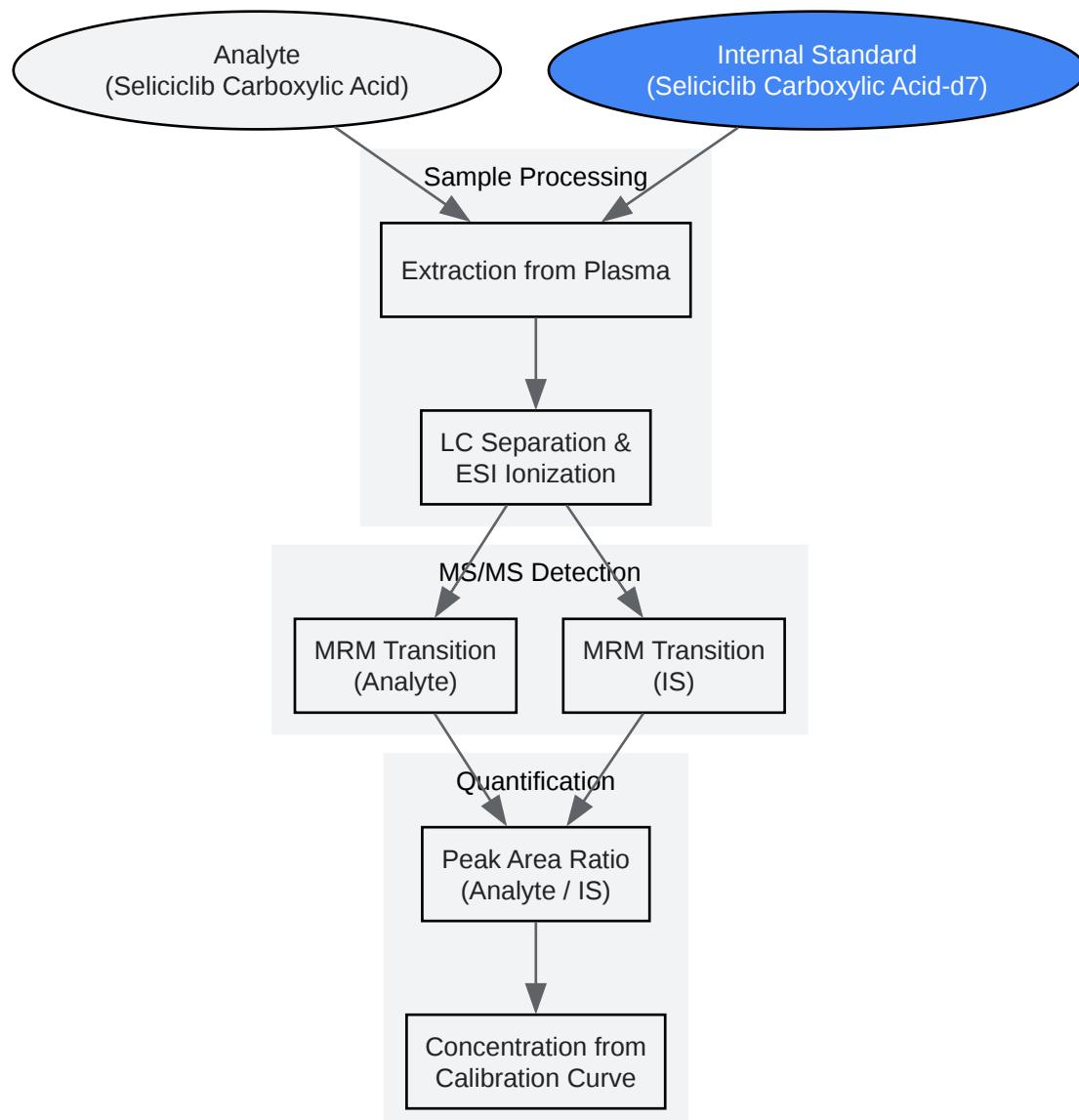
## Experimental Workflow for Pharmacokinetic Analysis



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Workflow for a pharmacokinetic study using a deuterated internal standard.

## Logical Flow of Bioanalytical Quantification



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## References

- 1. Seliciclib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
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